5-(4-Phenylmethoxyphenyl)-3-pyridin-2-yl-1,2,4-oxadiazole
Overview
Description
5-(4-Phenylmethoxyphenyl)-3-pyridin-2-yl-1,2,4-oxadiazole is a heterocyclic compound that features a pyridine ring fused with an oxadiazole ring, and a benzyloxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Phenylmethoxyphenyl)-3-pyridin-2-yl-1,2,4-oxadiazole typically involves the following steps:
Formation of the oxadiazole ring: This can be achieved by cyclization of a suitable precursor such as a hydrazide with a carboxylic acid derivative under dehydrating conditions.
Introduction of the benzyloxyphenyl group: This step often involves a nucleophilic substitution reaction where a benzyloxyphenyl halide reacts with the oxadiazole intermediate.
Formation of the pyridine ring: The final step involves the coupling of the oxadiazole intermediate with a pyridine derivative, often using palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
5-(4-Phenylmethoxyphenyl)-3-pyridin-2-yl-1,2,4-oxadiazole can undergo various types of chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzoic acid derivative.
Reduction: The oxadiazole ring can be reduced under specific conditions to form an amine derivative.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Electrophilic reagents like nitric acid for nitration or halogens for halogenation are commonly employed.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Amine derivatives.
Substitution: Nitro or halogenated pyridine derivatives.
Scientific Research Applications
5-(4-Phenylmethoxyphenyl)-3-pyridin-2-yl-1,2,4-oxadiazole has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Materials Science: The compound can be used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Organic Synthesis: It serves as a versatile intermediate in the synthesis of more complex molecules, facilitating the construction of diverse chemical libraries for screening purposes.
Mechanism of Action
The mechanism of action of 5-(4-Phenylmethoxyphenyl)-3-pyridin-2-yl-1,2,4-oxadiazole involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access and inhibiting enzyme activity . The exact pathways and molecular targets can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Similar Compounds
2-{5-[4-(benzyloxy)phenyl]-1,3,4-oxadiazol-3-yl}pyridine: Similar structure but with a different oxadiazole ring.
2-{5-[4-(benzyloxy)phenyl]-1,2,4-triazol-3-yl}pyridine: Contains a triazole ring instead of an oxadiazole ring.
2-{5-[4-(benzyloxy)phenyl]-1,2,4-thiadiazol-3-yl}pyridine: Features a thiadiazole ring.
Uniqueness
5-(4-Phenylmethoxyphenyl)-3-pyridin-2-yl-1,2,4-oxadiazole is unique due to its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties. Its oxadiazole ring provides stability and electronic properties that are advantageous in various applications, while the benzyloxyphenyl group enhances its ability to interact with biological targets .
Properties
IUPAC Name |
5-(4-phenylmethoxyphenyl)-3-pyridin-2-yl-1,2,4-oxadiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O2/c1-2-6-15(7-3-1)14-24-17-11-9-16(10-12-17)20-22-19(23-25-20)18-8-4-5-13-21-18/h1-13H,14H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTAWUCUYRLRICU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=NC(=NO3)C4=CC=CC=N4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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